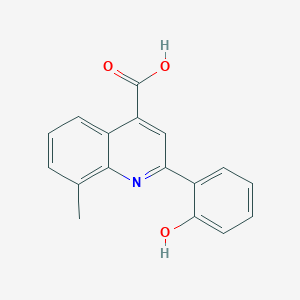

2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxyphenylacetic acid is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group. It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .

Molecular Structure Analysis

The molecular structure of 2-Hydroxyphenylacetic acid shows a coplanar ring system. The evidence supports that it exerts its activity via penetration of the bacterial cell membranes, thereby causing depolarisation, rupture of membranes, subsequent leakage of cellular contents and cell death .

Chemical Reactions Analysis

The absence of emission can be explained by a fast proton transfer from the OH group to the nitrogen atoms of the pyrimidine ring to yield an excited tautomer .

Physical And Chemical Properties Analysis

2-Hydroxyphenylacetic acid appears as a beige powder. The melting point is between 145 - 147 °C .

Scientific Research Applications

Photolabile Protecting Groups

2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid and its derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), are explored for their potential as photolabile protecting groups. BHQ shows greater single-photon quantum efficiency compared to other esters and has enough sensitivity for multiphoton-induced photolysis for in vivo use. Its increased solubility and low fluorescence make it useful as a caging group for biological messengers, indicating a new avenue for controlled release of bioactive molecules upon light activation (Fedoryak & Dore, 2002).

C-H Bond Functionalization

Research into auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds in carboxylic acid derivatives reveals that compounds related to this compound can be used as substrates. This method allows for selective monoarylation of primary sp3 C-H bonds and alkylation of both sp3 and sp2 C-H bonds, demonstrating the chemical versatility and functional group tolerance of these compounds (Shabashov & Daugulis, 2010).

Luminescent Materials

The study of 4,8-Dihydroxyquinoline-2-carboxylic acid, a derivative, reveals its ability to serve as a tridentate ligand in complexation with NH4VO3, leading to the synthesis of cis-dioxovanadium(V) complexes. These complexes exhibit interesting packing arrangements in their crystal structure, creating channel cavities occupied by water molecules. This structural feature could be of interest for the development of luminescent materials or catalysts (Moriuchi et al., 2007).

Supramolecular Chemistry

8-Hydroxyquinoline derivatives form robust lamellar structures in combination with pyromellitic acid, illustrating the potential of these compounds in constructing extended supramolecular networks. Such frameworks could find applications in materials science, particularly in the design of novel molecular architectures (Wang et al., 2006).

Safety and Hazards

properties

IUPAC Name |

2-(2-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-5-4-7-11-13(17(20)21)9-14(18-16(10)11)12-6-2-3-8-15(12)19/h2-9,19H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYPLHNZZASFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642471.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide](/img/structure/B2642474.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2642475.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide](/img/structure/B2642476.png)

![6-Tert-butyl-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2642479.png)

![9-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2642483.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2642484.png)

![N-(4-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2642487.png)